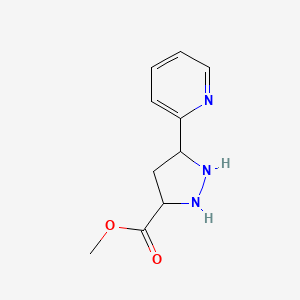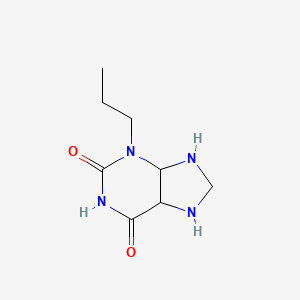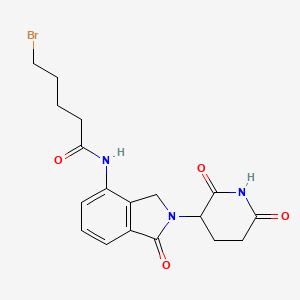
4-oxo-5H-pyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 5-carboxamida-4-oxo-5H-pirimidina es un compuesto heterocíclico que pertenece a la familia de las pirimidinas. Las pirimidinas son heterociclos que contienen nitrógeno que se encuentran ampliamente en la naturaleza y son componentes esenciales de los ácidos nucleicos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La 5-carboxamida-4-oxo-5H-pirimidina se puede sintetizar mediante varios métodos. Un enfoque común implica la reacción de benzaldehído sustituido, malononitrilo y cianoacetamida con urea o tiourea en presencia de cloruro de amonio . Esta reacción se lleva a cabo normalmente en condiciones sin disolvente, lo que la convierte en un proceso respetuoso con el medio ambiente.
Otro método implica el uso de aldehído aromático, tiourea y malononitrilo en presencia de metanol y ácido clorhídrico, lo que da como resultado pirimidina-5-carbonitrilo, que luego se convierte en 5-carboxamida-4-oxo-5H-pirimidina utilizando ácido sulfúrico concentrado .
Métodos de producción industrial
Los métodos de producción industrial para la 5-carboxamida-4-oxo-5H-pirimidina a menudo implican la síntesis a gran escala utilizando condiciones de reacción similares a las descritas anteriormente. La elección de reactivos y catalizadores puede variar en función del rendimiento y la pureza deseados del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
La 5-carboxamida-4-oxo-5H-pirimidina se somete a diversas reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar para formar diferentes derivados.
Reducción: Las reacciones de reducción pueden producir varias formas reducidas del compuesto.
Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en el anillo de pirimidina.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción suelen implicar temperaturas y niveles de pH controlados para garantizar las transformaciones deseadas.
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados del ácido pirimidina-5-carboxílico, mientras que la reducción puede producir derivados dihidropirimidínicos.
Aplicaciones Científicas De Investigación
La 5-carboxamida-4-oxo-5H-pirimidina tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de diversos compuestos orgánicos.
Industria: El compuesto se utiliza en la producción de agroquímicos y otros productos industriales.
Mecanismo De Acción
El mecanismo de acción de la 5-carboxamida-4-oxo-5H-pirimidina implica su interacción con dianas moleculares y vías específicas. Por ejemplo, puede inhibir ciertas enzimas o receptores, lo que lleva a sus efectos biológicos observados. Las dianas moleculares y las vías exactas pueden variar en función de la aplicación específica y el contexto de uso .
Comparación Con Compuestos Similares
La 5-carboxamida-4-oxo-5H-pirimidina se puede comparar con otros compuestos similares, como los derivados de piridazina y piridazinona . Estos compuestos comparten similitudes estructurales pero pueden exhibir diferentes actividades biológicas y aplicaciones. Por ejemplo, los derivados de piridazinona son conocidos por sus propiedades antiinflamatorias y anticancerígenas, mientras que la 5-carboxamida-4-oxo-5H-pirimidina se está explorando por sus actividades antimicrobianas y antivirales .
Lista de compuestos similares
- Piridazina
- Piridazinona
- Pirimidina-5-carbonitrilo
- Derivados de dihidropirimidina
Propiedades
Fórmula molecular |
C5H5N3O2 |
|---|---|
Peso molecular |
139.11 g/mol |
Nombre IUPAC |
4-oxo-5H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C5H5N3O2/c6-4(9)3-1-7-2-8-5(3)10/h1-3H,(H2,6,9) |
Clave InChI |
GEJMPKIXBVSABV-UHFFFAOYSA-N |
SMILES canónico |
C1=NC=NC(=O)C1C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




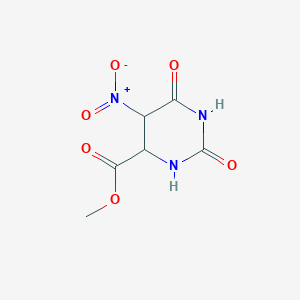
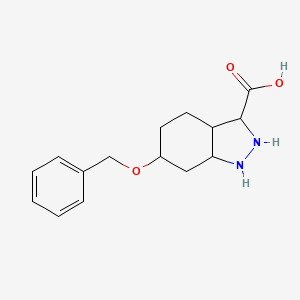

![5-[2-ethoxy-5-[2-(4-ethylpiperazin-1-yl)acetyl]phenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12360145.png)
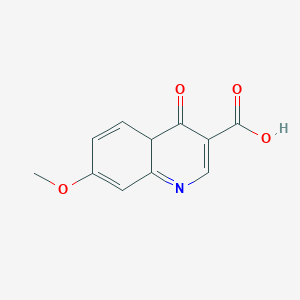
![L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-(9H-fluoren-9-ylmethyl) ester](/img/structure/B12360152.png)
![Pyrido[3,4-b]pyrazine-6,7(5H)-dicarboxylic acid, 7,8-dihydro-, 6-(1,1-dimethylethyl) ester](/img/structure/B12360159.png)
![5-(6-azaspiro[2.5]octan-6-yl)-N-[6-(4,4-difluoropiperidin-1-yl)-4-methylpyridin-2-yl]-7-(2-hydroxyethylsulfonylamino)-2,3-dihydro-1H-indene-4-carboxamide](/img/structure/B12360162.png)
